CID 156588611
描述
CID 156588611 corresponds to oscillatoxin E, a marine-derived polyether compound belonging to the oscillatoxin family. Oscillatoxins are secondary metabolites produced by cyanobacteria, notably Oscillatoria species, and are characterized by their complex polycyclic ether structures and potent bioactivities . Oscillatoxin E shares structural homology with other oscillatoxin derivatives, including oscillatoxin D (CID: 101283546), 30-methyl-oscillatoxin D (CID: 185389), and oscillatoxin F (CID: 156582092). These compounds are of significant interest due to their cytotoxic, neurotoxic, and antifungal properties, though oscillatoxin E’s specific biological roles remain under investigation .
Key structural features of oscillatoxin E include a polyether backbone with multiple fused rings and oxygen-containing functional groups, which are critical for its interactions with cellular targets such as ion channels or enzymes.
属性
InChI |
InChI=1S/C19H22ClN2O3S/c1-19(2)15(11-22-16-10-13(20)6-9-17(16)25-3)18(19)12-4-7-14(8-5-12)26(21,23)24/h4-10,18,22H,11H2,1-3H3,(H2,21,23,24)/t18-/m1/s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNNTHQNKNMNSP-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C]1CNC2=C(C=CC(=C2)Cl)OC)C3=CC=C(C=C3)S(=O)(=O)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
The synthesis of CID 156588611 involves the creation of a central cyclopropyl ring with specific stereochemistry. The synthetic route includes the use of aniline derivatives and cyclopropyl intermediates. The reaction conditions typically involve the use of strong electron-withdrawing groups to fine-tune the properties of the compound . Industrial production methods for CID 156588611 are not extensively documented, but the compound’s synthesis is optimized for good central nervous system drug-like properties and clinical candidate potential .
化学反应分析
CID 156588611 primarily undergoes reactions typical of positive allosteric modulators. It does not activate the alpha-7 nicotinic acetylcholine receptor by itself but amplifies the response induced by endogenous agonists. This modulation preserves spatiotemporal signaling patterns and allows for greater selectivity compared to orthosteric agonists . The compound’s reactions are characterized by its ability to potentiate acetylcholine-evoked currents with minimal effect on receptor desensitization kinetics .
科学研究应用
CID 156588611 has shown robust procognitive effects in multiple preclinical models. It enhances long-term potentiation of synaptic responses in rat hippocampal slices and improves cognitive performance in tasks involving aged African green monkeys .
作用机制
CID 156588611 exerts its effects by potentiating the acetylcholine-evoked currents at the alpha-7 nicotinic acetylcholine receptor. This receptor is a ligand-gated ion channel that plays a crucial role in cognitive performance. CID 156588611 enhances neurotransmitter release in the medial prefrontal cortex, which is associated with improved cognitive function . The compound’s mechanism involves selective modulation of the receptor without significant desensitization, making it a valuable tool for studying cognitive deficits .
相似化合物的比较
Comparison with Similar Compounds
The oscillatoxin family comprises structurally and functionally analogous compounds. Below is a detailed comparison of CID 156588611 (oscillatoxin E) with three closely related derivatives:
Table 1: Structural and Functional Comparison of Oscillatoxin Derivatives
Key Findings from Comparative Studies
Oscillatoxin F (CID 156582092) exhibits reduced aqueous solubility due to its modified ring system, limiting its bioavailability but increasing membrane permeability .
Functional Group Influence :
- Oxygen-rich polyether backbones in oscillatoxins D and E facilitate interactions with calcium channels, contributing to neurotoxicity .
- Methyl or hydroxyl substitutions in oscillatoxin E may reduce its binding affinity to fungal cell membranes compared to oscillatoxin D, explaining its weaker antifungal activity .
Thermodynamic and Kinetic Properties :
- Molecular dynamics simulations suggest that oscillatoxin E’s substituents alter its heat of reaction ($\Delta H$) during target binding, affecting reaction kinetics and thermal stability .
常见问题
Basic Research Questions
Q. How can I formulate a focused research question for studying CID 156588611?
- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention/Indicator, Comparison, Outcome, Timeframe) to structure your question . For example:
- Population: Biological systems affected by CID 156588611.
- Intervention: Molecular interactions or pathways modulated by the compound.
- Comparison: Baseline conditions or control compounds.
- Outcome: Quantitative changes in biomarkers or phenotypic responses.
- Timeframe: Duration of exposure or observation.
Q. What experimental design principles are critical for studying CID 156588611?
- Methodological Answer :
- Define variables : Clearly distinguish independent (e.g., dosage), dependent (e.g., enzymatic activity), and confounding variables (e.g., temperature/pH stability of CID 156588611) .
- Control groups : Include positive/negative controls to validate assay specificity (e.g., known agonists/inhibitors) .
- Replication : Use triplicate measurements and independent experimental repeats to address biological and technical variability .
- Blinding : Implement single/double-blinding in phenotypic assays to reduce bias .
Q. How do I ensure reproducibility in experiments involving CID 156588611?
- Methodological Answer :
- Document protocols : Provide granular details on compound preparation (e.g., solvent, storage conditions), instrument calibration, and data acquisition parameters .
- Reference standards : Use certified reference materials (CRMs) for quantitative assays and cite batch numbers .
- Data sharing : Deposit raw data (e.g., spectral files, microscopy images) in repositories like Figshare or Zenodo with unique DOIs .
Q. What strategies are effective for conducting a literature review on CID 156588611?
- Methodological Answer :
- Database selection : Use PubMed, SciFinder, and Web of Science with search strings combining CID 156588611 and related terms (e.g., “kinase inhibition” or “metabolic stability”) .
- Snowballing : Track citations from seminal papers to identify historical trends and conflicting findings .
- Critical appraisal : Use tools like AMSTAR-2 to assess study quality, focusing on sample size, statistical methods, and bias controls .
Advanced Research Questions
Q. How should I analyze contradictory data in studies involving CID 156588611?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal techniques (e.g., LC-MS for quantification vs. fluorescence assays for activity) .
- Sensitivity analysis : Test if conclusions hold under varying assumptions (e.g., different normalization methods or outlier exclusion criteria) .
- Meta-analysis : Pool data from independent studies to assess effect size heterogeneity and publication bias .
Q. What advanced methodologies can integrate multi-omics data for CID 156588611 mechanism elucidation?
- Methodological Answer :
- Systems biology workflows :
Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
Proteomics : Apply TMT or SILAC labeling to quantify protein abundance changes .
Metabolomics : Leverage LC-HRMS to map metabolic flux alterations .
- Pathway enrichment : Tools like Metascape or GSEA to identify overrepresented pathways .
- Network modeling : Construct interaction networks (e.g., Cytoscape) to visualize compound-target-disease associations .
Q. How can I design longitudinal studies to assess CID 156588611’s chronic effects?
- Methodological Answer :
- Time-series sampling : Collect data at multiple timepoints to capture dynamic responses (e.g., adaptive resistance in cancer cells) .
- Mixed-effects models : Account for intra-subject variability and missing data using R/Brms or SAS PROC MIXED .
- Endpoint selection : Include surrogate markers (e.g., circulating biomarkers) and hard endpoints (e.g., survival rates) .
Q. What computational and experimental approaches validate mechanistic hypotheses for CID 156588611?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger to predict binding poses with target proteins .
- CRISPR/Cas9 knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .
- Kinetic assays : Measure IC50, Kd, and residence time to quantify potency and binding kinetics .
Compliance and Best Practices
- Ethical considerations : Obtain institutional approval for animal/human studies and adhere to ARRIVE or CONSORT guidelines .
- Data transparency : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Manuscript preparation : Structure discussions around hypothesis validation, limitations, and translational implications per journal guidelines (e.g., Biochemistry (Moscow) or Beilstein Journal of Organic Chemistry) .
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